1-Phenyl-2-(thiophen-3-yl)butan-1-one
Description
1-Phenyl-2-(thiophen-3-yl)butan-1-one is a ketone derivative featuring a phenyl group at the first carbon and a thiophen-3-yl substituent at the second carbon of a butanone backbone. Its structure combines aromatic (phenyl) and heteroaromatic (thiophene) moieties, which confer unique electronic and steric properties. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and functional materials.
Properties
Molecular Formula |
C14H14OS |
|---|---|
Molecular Weight |
230.33 g/mol |
IUPAC Name |
1-phenyl-2-thiophen-3-ylbutan-1-one |
InChI |
InChI=1S/C14H14OS/c1-2-13(12-8-9-16-10-12)14(15)11-6-4-3-5-7-11/h3-10,13H,2H2,1H3 |
InChI Key |
QJPFFTKMQKCZCH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CSC=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenyl-2-(thiophen-3-yl)butan-1-one can be synthesized through several methods. One common approach involves the Claisen-Schmidt condensation reaction between acetophenone and thiophene-3-carboxaldehyde in the presence of a base such as sodium hydroxide. The reaction typically occurs in an ethanol solvent under reflux conditions, leading to the formation of the desired product after purification .
Industrial Production Methods
Industrial production of 1-Phenyl-2-(thiophen-3-yl)butan-1-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, industrial processes may incorporate advanced purification techniques such as column chromatography and recrystallization to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-2-(thiophen-3-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: Electrophilic substitution reactions can occur on the phenyl or thiophene rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
1-Phenyl-2-(thiophen-3-yl)butan-1-one has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-(thiophen-3-yl)butan-1-one and its derivatives involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes. In anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
2-Phenyl-1-(thiophen-3-yl)butan-1-one
A positional isomer of the target compound, 2-phenyl-1-(thiophen-3-yl)butan-1-one (CAS: 1597209-11-4), reverses the substituent positions, placing the phenyl group at the second carbon and the thiophen-3-yl group at the first carbon. Despite sharing the molecular formula $ \text{C}{14}\text{H}{14}\text{OS} $, this isomer exhibits distinct reactivity due to altered electronic effects. The thiophen-3-yl group at the ketone-bearing carbon may enhance electrophilicity compared to the phenyl-substituted analog, influencing nucleophilic addition pathways .
Thiophen-2-yl vs. Thiophen-3-yl Substitution
The position of the thiophene substituent significantly impacts properties. For example, 1-phenyl-2-(thiophen-2-yl)butan-1-one (synthesized in 55% yield as a colorless oil) demonstrates differing solubility and steric hindrance compared to the thiophen-3-yl variant.
Substituent Variants
Sulfur-Containing Analogs
- 1-Phenyl-2-(phenylthio)butan-1-one (7aa) : Replacing the thiophen-3-yl group with a phenylthio moiety ($ \text{SPh} $) increases electron density at the α-carbon, facilitating nucleophilic substitutions. NMR data ($ \delta{13}\text{C} $ 196.1 for the ketone) and IR absorption ($ \nu{\text{C=O}} $ 1682 cm$^{-1}$) highlight distinct electronic environments compared to thiophene-containing analogs .
- 2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)butan-1-one : Introducing a pyrrolidinyl group ($ \text{C}{14}\text{H}{12}\text{OS} $) enhances solubility in polar solvents but reduces thermal stability due to increased steric bulk .
Silyloxy-Functionalized Derivatives
The compound 1-phenyl-2-(thiophen-2-yl)-4-((triisopropylsilyl)oxy)butan-1-one incorporates a silyloxy group, which improves lipophilicity and protects reactive hydroxyl intermediates during synthesis. This modification is critical for multi-step reactions requiring orthogonal protection strategies .
Simplified Analogs
Reactivity Trends
- Electrophilicity : Thiophen-3-yl-substituted ketones exhibit moderate electrophilicity compared to phenylthio analogs due to the electron-withdrawing nature of sulfur.
- Steric Effects : Bulky substituents (e.g., silyloxy groups) hinder nucleophilic attack at the ketone, necessitating elevated reaction temperatures .
Table 1: Physical Properties of Selected Analogs
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
